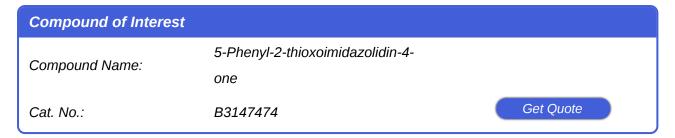


An In-depth Technical Guide to 5-Phenyl-2thioxoimidazolidin-4-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **5-Phenyl-2-thioxoimidazolidin-4-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its molecular characteristics, synthesis protocols, and known biological activities, offering a valuable resource for professionals in the field.

Core Molecular Data

5-Phenyl-2-thioxoimidazolidin-4-one, also known as 5-phenyl-2-thiohydantoin, is a derivative of imidazolidine. Its core structure is a five-membered ring containing two nitrogen atoms, a ketone, and a thioketone group, with a phenyl substituent at the 5th position.



Property	Value	
Molecular Formula	C ₉ H ₈ N ₂ OS	
Molecular Weight	192.24 g/mol [1]	
IUPAC Name	5-phenyl-2-sulfanylideneimidazolidin-4-one[1]	
CAS Number	62420-76-2[1]	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in organic solvents like DMSO and DMF	

Biological Activity and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a wide array of pharmacological activities, indicating the therapeutic potential of this chemical scaffold.

Anticancer Activity

Certain derivatives of 2-thioxoimidazolidin-4-one have shown potent cytotoxic effects against various cancer cell lines. For instance, a derivative of this class exhibited significant activity against the HepG2 human liver cancer cell line. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Furthermore, it has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[2]

The following table summarizes the in vitro cytotoxic activity of a representative 2-thioxoimidazolidin-4-one derivative against the HepG2 cell line.

Compound	Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
2- thioxoimidazolidi n-4-one derivative	HepG2	0.017[2]	Staurosporine	5.07[2]
5-Fluorouracil	5.18[2]			



Anti-inflammatory Activity

Some 1,3-disubstituted-2-thiohydantoin analogs have been investigated for their antiinflammatory properties. These compounds have shown the potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3]

Herbicidal Activity

Esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and evaluated for their herbicidal activity.[4] These compounds are analogs of hydantocidin, a natural herbicide that acts by inhibiting adenylosuccinate synthetase (AdSS).[4]

Perforin Inhibition

A series of 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of perforin, a key protein in the immune system's cytotoxic response.[5] This suggests potential applications in the treatment of autoimmune diseases and transplant rejection.[5]

Experimental Protocols Synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives

A general method for the preparation of 3-phenyl-5-aryl-2-thioxo-imidazolidine-4-ones involves the reaction of a C-arylglycine with phenyl isothiocyanate.[6]

Materials:

- C-Arylglycine
- 10% Sodium hydroxide (NaOH) solution
- Phenyl isothiocyanate (PhNCS)
- 6N Hydrochloric acid (HCl) solution

Procedure:

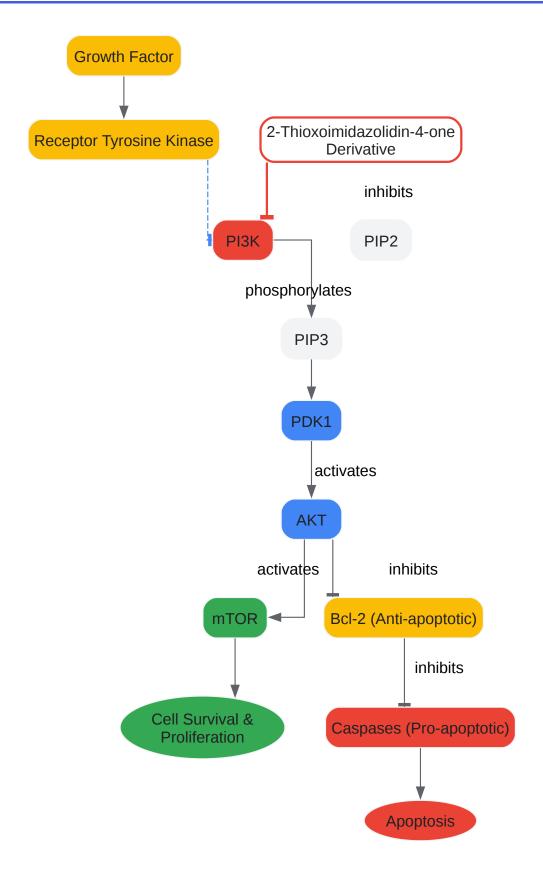


- Dissolve the C-arylglycine in a minimal amount of 10% aqueous NaOH solution with stirring.
 Continue stirring for an additional 120 minutes.
- Add an equimolar quantity of phenyl isothiocyanate in small portions and continue stirring for a further 4 hours.
- After 24 hours, separate the precipitate by filtration.
- · Acidify the remaining solution with HCl.
- Reflux the resulting aroylimidazolidinic acid for 1 hour with a 40 mL of 6N HCl solution to yield the final product.[6]

Signaling Pathway and Experimental Workflow Proposed PI3K/AKT Inhibition Pathway

The diagram below illustrates the proposed mechanism of action for the anticancer activity of a 2-thioxoimidazolidin-4-one derivative through the inhibition of the PI3K/AKT signaling pathway, leading to apoptosis.





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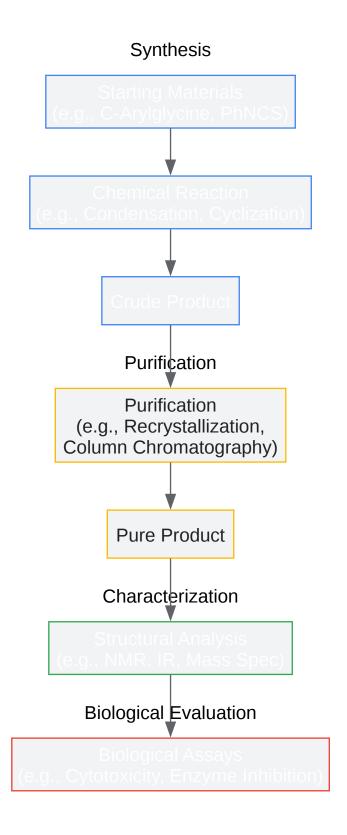
Caption: PI3K/AKT signaling pathway inhibition by a 2-thioxoimidazolidin-4-one derivative.



General Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis and characterization of **5-Phenyl-2-thioxoimidazolidin-4-one** derivatives.





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Caption: General workflow for synthesis and evaluation of 2-thioxoimidazolidin-4-one derivatives.

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